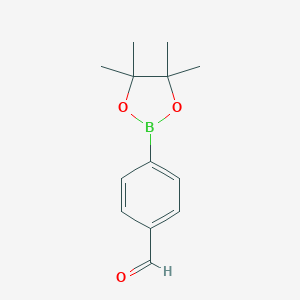
フルアジホップ-ブチル
概要
説明
Fluazifop-butyl is an organic compound used as a selective herbicide . The active ingredient is the 2R enantiomer at its chiral center, known as fluazifop-P when used in that form . More commonly, it is sold as its butyl ester, fluazifop-P butyl, with the brand name Fusilade .
Synthesis Analysis
The synthesis of Fluazifop-butyl involves a complex process. A detailed method of analysis for Fluazifop-P-butyl content involves dissolving a sample equivalent to 65 mg of Fluazifop-P-butyl into a 50 ml volumetric flask with Acetonitrile .
Molecular Structure Analysis
Fluazifop-butyl has a molecular formula of C15H12F3NO4 and a molar mass of 327.259 g·mol−1 . The structure of Fluazifop-butyl includes a trifluoromethyl (CF3) group in place of one of the chlorine atoms in the pyridine .
Chemical Reactions Analysis
Fluazifop-butyl is a lipid synthesis inhibitor . By inhibiting these lipids, the plant experiences death at the sites of active growth . Fluazifop-butyl is quickly absorbed into the leaf surface, and moves through the entire plant, accumulating in the rhizomes and stolons of perennial grasses .
Physical And Chemical Properties Analysis
Fluazifop-butyl has a low aqueous solubility, is miscible in many organic solvents, and is not considered to be volatile . It is not expected to be persistent in either soil or water-sediment systems .
科学的研究の応用
フルアジホップ-ブチル:科学研究アプリケーションの包括的な分析
作物管理における除草剤の効果: フルアジホップ-ブチルは、主にインゲンマメなどの作物におけるイネ科雑草防除用の除草剤として使用されます。 研究では、除草剤の効果に影響を与える最適な適用時期と環境変数の特定に焦点を当てています .
2. 亜麻栽培におけるイネ科雑草の防除 研究によると、フルアジホップ-ブチルの、緑キツネガシラ、カラスムギ、オオムギ、コムギなどのイネ科雑草に対する亜麻での防除効果は、スプレーノズルの向き、時間帯、生育段階などの要因によって影響を受けます .
農薬リスク評価: フルアジホップ-ブチルは、ナシ、エンドウ豆、インゲンマメ、豆類、ジャガイモ、アブラナなどのさまざまな作物における農薬としてのリスクについて評価されています。 査読プロセスでは、欧州委員会の規制に基づいて、その安全性と有効性が評価されます .
土壌微生物多様性への影響: フルアジホップ-ブチルは、フュジレイドなどの後発芽除草剤の有効成分であり、その土壌微生物多様性と機能への影響が調査されてきました。これは、環境への影響を理解するためです .
雑草防除における抵抗性管理: 台湾では30年以上使用されてきたフルアジホップ-ブチルは、メヒシバなどの雑草の抵抗性生物型の出現につながってきました。 より良い管理方法を確立するために、抵抗性株におけるフルアジホップ-ブチルの代謝に関する研究が進行中です .
作用機序
Target of Action
Fluazifop-butyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in lipid synthesis, which is essential for cell membrane integrity and energy storage .
Mode of Action
Fluazifop-butyl acts as a selective systemic herbicide. It is quickly absorbed through the leaf surface and green stems, and then translocated throughout the plant . The herbicide inhibits the activity of ACCase, thereby interfering with fatty acid synthesis . This inhibition disrupts cell division and growth, particularly at the sites of active growth .
Pharmacokinetics
Fluazifop-butyl exhibits low aqueous solubility and is miscible in many organic solvents . Fluazifop-butyl and its active form, fluazifop-P-butyl, show bioequivalence in pharmacokinetics .
Result of Action
The inhibition of ACCase by fluazifop-butyl leads to growth inhibition within 48 hours . Meristems turn black shortly thereafter, and yellow to red foliage develops in about 7 to 10 days. Eventually, plants die within 14 days . The herbicide accumulates at growing points, both above ground and in the roots, rhizomes, and stolons of grass weeds .
Action Environment
Fluazifop-butyl is degraded primarily through microbial metabolism and hydrolysis in the environment . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture levels .
Safety and Hazards
生化学分析
Biochemical Properties
Fluazifop-butyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase). This enzyme is essential for the biosynthesis of fatty acids, which are vital components of cell membranes. By inhibiting ACCase, fluazifop-butyl disrupts lipid biosynthesis, leading to the death of susceptible plants . The compound interacts with various biomolecules, including proteins and enzymes, to exert its herbicidal effects.
Cellular Effects
Fluazifop-butyl has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting lipid biosynthesis, which is crucial for cell membrane integrity and function. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . In plants, fluazifop-butyl causes oxidative stress and free-radical generation, leading to cellular damage and eventual cell death .
Molecular Mechanism
The molecular mechanism of fluazifop-butyl involves its binding to the ACCase enzyme, inhibiting its activity. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . The disruption of fatty acid synthesis affects the production of phospholipids, essential components of cell membranes, leading to cell death. Fluazifop-butyl also induces oxidative stress and free-radical generation, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluazifop-butyl change over time. The compound is rapidly absorbed and metabolized in plants, with its primary metabolite being fluazifop acid . The stability and degradation of fluazifop-butyl have been studied extensively, showing that it remains stable when stored frozen for extended periods . Long-term effects on cellular function include continued inhibition of lipid biosynthesis and oxidative stress .
Dosage Effects in Animal Models
The effects of fluazifop-butyl vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and excreted, with minimal adverse effects . At higher doses, fluazifop-butyl can cause hepatotoxicity, nephrotoxicity, and oxidative stress-mediated alterations in testicular functions . These toxic effects are dose-dependent and more pronounced at higher concentrations .
Metabolic Pathways
Fluazifop-butyl is metabolized primarily to fluazifop acid in plants and animals . The metabolic pathway involves the hydrolysis of fluazifop-butyl to fluazifop acid, which is then conjugated with various biomolecules, including glutathione . This metabolism is crucial for the detoxification and elimination of the compound from the organism .
Transport and Distribution
Fluazifop-butyl is transported and distributed within cells and tissues through the phloem . It is rapidly absorbed through leaf surfaces and translocated to the meristems, where it exerts its herbicidal effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement within the plant .
Subcellular Localization
The subcellular localization of fluazifop-butyl is primarily in the chloroplasts, where the ACCase enzyme is located . The compound’s activity is directed to these organelles, where it inhibits fatty acid biosynthesis and disrupts cellular function . Post-translational modifications and targeting signals play a role in directing fluazifop-butyl to specific compartments within the cell .
特性
IUPAC Name |
butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZTNZGPYBOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
| Record name | FLUAZIFOP BUTYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18155 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034612 | |
| Record name | Fluazifop-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline] | |
| Record name | FLUAZIFOP BUTYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18155 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluazifop-butyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
165 °C at 0.02 mm Hg | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature. | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 g/cu cm at 20 °C | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000041 [mmHg], 0.055 mPa at 20 °C | |
| Record name | Fluazifop-butyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acts by interfering with ATP production. | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale straw-colored liquid. | |
CAS RN |
69806-50-4, 86334-14-7 | |
| Record name | FLUAZIFOP BUTYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18155 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluazifop-butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazifop-butyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086334147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazifop-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12O1Z35LQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
13 °C | |
| Record name | FLUAZIFOP-BUTYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of fluazifop-butyl?
A1: Fluazifop-butyl, a selective aryloxyphenoxypropionate (AOPP) herbicide, primarily targets the enzyme Acetyl-CoA carboxylase (ACCase) in susceptible plants. [, , , , ] It disrupts lipid biosynthesis by inhibiting this enzyme, ultimately leading to plant death. [, , ]
Q2: How does fluazifop-butyl affect susceptible plants?
A2: Fluazifop-butyl causes various phytotoxic symptoms in susceptible plants, including chlorosis (yellowing of leaves), necrosis (tissue death), and growth inhibition. [, , , , , ] These effects stem from the disruption of lipid biosynthesis and membrane integrity. [, , ]
Q3: Does fluazifop-butyl affect protein synthesis?
A3: Yes, studies indicate that fluazifop-butyl can inhibit protein synthesis in susceptible plants like oat. [] This effect was observed at concentrations ranging from 10^-4 to 10^-7 M. []
Q4: Are there differences in the effects of fluazifop-butyl on different plant species?
A4: Yes, studies have shown varying responses to fluazifop-butyl among plant species. For example, Acanthospermum hispidum exhibits wilting and necrosis, while oat displays chlorosis. [] The time taken for seedling death also differs, being shorter for A. hispidum compared to oat. []
Q5: What is the molecular formula and weight of fluazifop-butyl?
A5: Fluazifop-butyl has the molecular formula C20H19F3N2O4 and a molecular weight of 408.38 g/mol.
Q6: How do environmental factors influence the performance of fluazifop-butyl?
A6: Several environmental factors can impact the effectiveness of fluazifop-butyl. These factors include:
- Temperature: Higher temperatures generally enhance herbicide activity. []
- Humidity: High post-treatment humidity favors herbicide activity. []
- Water Stress: Moderate water stress has a minimal effect, but severe stress can increase plant tolerance to the herbicide. []
- Light: Shade tends to decrease the efficacy of fluazifop-butyl. []
- Rainfall: Rain within 6 hours of application can reduce herbicide performance due to wash-off. []
Q7: Does the chirality of fluazifop-butyl influence its activity?
A8: Yes, research indicates that the (R)-enantiomer of fluazifop-butyl is more active than the (S)-enantiomer, particularly in Acanthospermum hispidum. []
Q8: How does fluazifop-butyl break down in plants?
A9: Fluazifop-butyl is rapidly hydrolyzed to fluazifop acid within the plant. [, ] This process is faster at higher temperatures. []
Q9: How does the formulation of fluazifop-butyl affect its efficacy?
A10: Seed treatments with fluazifop-butyl formulated in Tung oil effectively controlled Eleusine indica in greenhouse settings, with higher concentrations providing better control. []
Q10: What can you tell me about the absorption of fluazifop-butyl in humans?
A11: Fluazifop-butyl is poorly absorbed through human skin. [] Studies using dermal application showed low absorption rates, with most of the applied dose being removed by washing or transferring to clothing. []
Q11: How is fluazifop-butyl metabolized and excreted in humans?
A12: Fluazifop-butyl is primarily metabolized to fluazifop acid, which is the primary metabolite found in urine. [] Elimination occurs through a two-compartment pharmacokinetic model with half-lives of approximately 18 hours and 70 hours for the initial and terminal phases, respectively. []
Q12: What is the effect of fluazifop-butyl on insects?
A13: Studies show that fluazifop-butyl can indirectly affect insects like the Mexican bean beetle (MBB) by altering the physiology of their host plants, leading to changes in feeding preference, developmental time, and egg production. []
Q13: Are there any known cases of resistance to fluazifop-butyl?
A14: Yes, resistance to fluazifop-butyl has been reported in various weed species, including Eleusine indica, Digitaria sanguinalis and Imperata cylindrica. [, , ]
Q14: Is fluazifop-butyl toxic to humans?
A14: While this document focuses on the scientific aspects and mechanisms of fluazifop-butyl, it's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safe handling practices.
Q15: What analytical methods are used to quantify fluazifop-butyl and its metabolites?
A15: Several analytical methods have been employed to determine fluazifop-butyl and its metabolites in various matrices. These include:
- High-Performance Liquid Chromatography (HPLC): Used for quantifying fluazifop-butyl and fluazifop acid residues in strawberries, soybeans, and soybean oil. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze fluazifop-butyl and fluazifop residues in soil, leaves, cottonseed, peanuts, and onions. [, ]
Q16: What are some alternative herbicides for controlling grass weeds?
A16: Several herbicides can be used as alternatives to fluazifop-butyl, depending on the target weed species and crop. These include:
- Haloxyfop: Effective against Elymus repens and other grasses. []
- Sethoxydim: Offers control of various grasses but may be less effective than fluazifop-butyl on certain species. [, , ]
- Clethodim: Provides effective control of grasses, but its efficacy may vary depending on the weed species. []
- Glyphosate: A non-selective herbicide that can be used as a pre-tillage treatment for controlling grasses like Imperata cylindrica. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)












